![molecular formula C8H18ClN B1419771 N,3-dimethylcyclohexanamine hydrochloride CAS No. 854427-44-4](/img/structure/B1419771.png)
N,3-dimethylcyclohexanamine hydrochloride
Overview
Description
“N,3-dimethylcyclohexanamine hydrochloride” is a chemical compound with the molecular formula C8H18ClN . It is a derivative of cyclohexanamine, where two hydrogen atoms are replaced by methyl groups . It is used as an intermediate in the synthesis of other organic compounds .
Molecular Structure Analysis
The molecular structure of “N,3-dimethylcyclohexanamine hydrochloride” consists of a cyclohexane ring with a dimethylamine group attached to it . The exact structure can be represented by the SMILES string: CN©C1CCCCC1 .Physical And Chemical Properties Analysis
“N,3-dimethylcyclohexanamine hydrochloride” has a molecular weight of 163.69 . The parent compound, N,N-Dimethylcyclohexanamine, has a boiling point of 158-159 °C, a density of 0.849 g/mL at 25 °C, and a refractive index of 1.454 .Scientific Research Applications
Neurokinin-1 Receptor Antagonist Development N,3-dimethylcyclohexanamine hydrochloride has been utilized in the synthesis of neurokinin-1 receptor antagonists, which are significant in pre-clinical tests for potential clinical efficacy in treating conditions like emesis and depression. The compound's solubility and affinity characteristics make it suitable for both intravenous and oral administration, highlighting its role in medicinal chemistry for developing therapeutics with central nervous system applications (Harrison et al., 2001).
Enhancement of Analyte Extraction in Environmental Samples The effectiveness of switchable hydrophobicity solvents, including N,N-dimethylcyclohexanamine (DMCA), has been explored for extracting emerging contaminants from wastewater samples. This application is crucial in environmental analysis, providing a fast, simple, and green method for determining various analytes in complex water samples, thereby contributing to environmental monitoring and safety assessments (Lasarte-Aragonés et al., 2019).
Synthetic Organic Chemistry In synthetic organic chemistry, N,3-dimethylcyclohexanamine hydrochloride has been used as a reagent or intermediate in various syntheses. For example, it has played a role in the productive syntheses of ethynylcyclopropylamine and ethynylcyclobutylamine, serving as a building block for more complex molecules. This illustrates the compound's versatility and importance in constructing novel organic compounds with potential applications in pharmaceuticals, materials science, and chemical research (Kozhushkov et al., 2010).
Analytical Chemistry and Toxicology The compound has been investigated in the context of analytical chemistry, particularly in the characterization of psychoactive substances and their metabolites in biological matrices. This research is pivotal for forensic science, toxicology, and therapeutic drug monitoring, offering insights into drug metabolism, pharmacokinetics, and potential toxicological effects (De Paoli et al., 2013).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by N,3-Dimethylcyclohexanamine hydrochloride are currently unknown. This is an area of active research, and future studies may provide insights into the downstream effects of this compound .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Future studies may provide insights into how factors such as temperature, pH, and the presence of other compounds affect the action of N,3-Dimethylcyclohexanamine hydrochloride .
properties
IUPAC Name |
N,3-dimethylcyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7-4-3-5-8(6-7)9-2;/h7-9H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQOLFRXKSYEQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669911 | |
Record name | N,3-Dimethylcyclohexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dimethylcyclohexanamine hydrochloride | |
CAS RN |
854427-44-4 | |
Record name | N,3-Dimethylcyclohexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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